
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related triazole compounds often involves multi-step reactions that utilize starting materials like carboxylic acids, amidoximes, or acetonitriles to construct the desired heterocyclic frameworks. Techniques such as condensation reactions, cyclization, and alkylation are commonly employed. For instance, the synthesis of triazole derivatives can be achieved through the condensation of acylthiosemicarbazides, which themselves can be prepared from carboxyl chloride derivatives with thiosemicarbazide or by hydrazinolysis of chloropyridines followed by esterification and amide formation to yield the final products (Mekuskiene, G., Gaidelis, P., & Vainilavicius, P., 1998).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, which reveals the geometrical orientation of the molecule, including bond lengths and angles, and the conformational relationship between different structural moieties. Computational methods, such as density functional theory (DFT), are also used to predict the molecular geometry, vibrational frequencies, and chemical shift values, providing insights into the electronic structure and reactivity of the molecule.
Chemical Reactions and Properties
Compounds containing pyrimidine and triazole rings can undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive nitrogen atoms. These reactions can be exploited to introduce new functional groups or to construct larger, more complex molecules. The chemical properties are influenced by the electronic distribution within the molecule, which can be studied through molecular orbital calculations and electrostatic potential mapping.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, can be influenced by its molecular structure. For example, the presence of multiple heteroatoms may enhance solubility in polar solvents, while the rigid, planar structure could contribute to a higher melting point and crystallinity.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and acidity/basicity, are determined by the electronic environment around the reactive sites of the molecule. The indole, pyrimidine, and triazole rings each possess unique electronic characteristics that can influence the overall chemical behavior of the compound. These properties can be explored through experimental studies and theoretical calculations to understand the compound's potential interactions with other molecules.
For more in-depth studies on similar compounds and methodologies, the provided references offer a wealth of information on the synthesis, structural analysis, and properties of complex heterocyclic molecules (Mekuskiene et al., 1998).
Wissenschaftliche Forschungsanwendungen
Potential Anti-Asthma Agents
Compounds with a structure involving triazolo[1,5-c]pyrimidines have been investigated for their mediator release inhibitory properties, which could be useful in anti-asthma therapy. The synthesis of these compounds involves a sequence of chemical reactions that ultimately result in triazolo[1,5-c]pyrimidines, showing promising activity in the human basophil histamine release assay. This suggests that derivatives of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide could potentially be explored for anti-asthma applications due to their structural similarities (Medwid et al., 1990).
Anticancer Research
The synthesis of new 3-heteroarylindoles, incorporating structures similar to the compound , has shown potential in anticancer research. These compounds were evaluated for their antitumor activity against human breast carcinoma cell lines, indicating that certain derivatives might possess moderate to high anticancer activity. This suggests the possibility of exploring N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide derivatives for similar applications (Abdelhamid et al., 2016).
Agricultural Applications
In the realm of agriculture, certain pyrimidin-4-yl derivatives have been identified for their plant growth stimulating effects. This reveals an opportunity to investigate the agricultural benefits of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, potentially contributing to enhanced crop growth and productivity (Pivazyan et al., 2019).
Antimicrobial Activity
Derivatives of pyrimidin-triazole have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This line of research indicates that compounds with similar structural components could be promising candidates for the development of new antimicrobial agents, suggesting a potential research avenue for N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (Majithiya & Bheshdadia, 2022).
Eigenschaften
IUPAC Name |
N-(6-indol-1-ylpyrimidin-4-yl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O/c24-16(8-22-11-17-9-20-22)21-14-7-15(19-10-18-14)23-6-5-12-3-1-2-4-13(12)23/h1-7,9-11H,8H2,(H,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXQWFELXMSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)

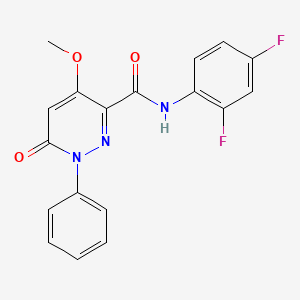

![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)
![2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2489254.png)
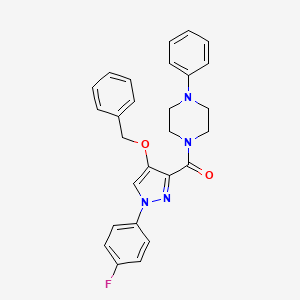
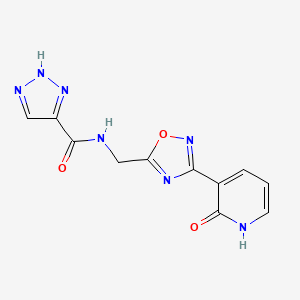
![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)
![3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2489260.png)
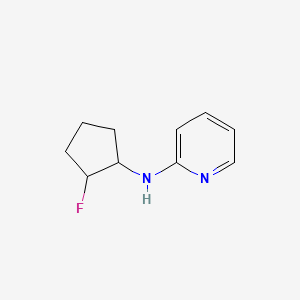
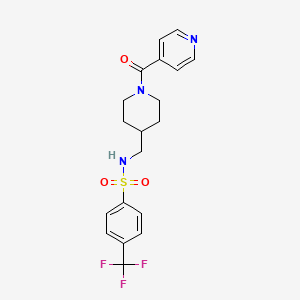
![3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2489265.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2489266.png)